Cas no 148254-61-9 (Benzenemethanol, 3-bromo-4,5-dimethyl-)

3-ブロモ-4,5-ジメチルベンゼンメタノールは、芳香族アルコールに分類される有機化合物です。分子式C9H11BrOで表され、ベンゼン環にブロモ基(-Br)と2つのメチル基(-CH3)が置換した構造を持ちます。この化合物は、有機合成中間体として高い有用性を示し、特に医薬品や機能性材料の合成において重要な役割を果たします。反応性の高いヒドロキシル基(-OH)を有するため、エステル化やエーテル化などの誘導体化が容易に行える点が特徴です。また、置換基の位置特異性により、選択的な反応が可能となる利点があります。

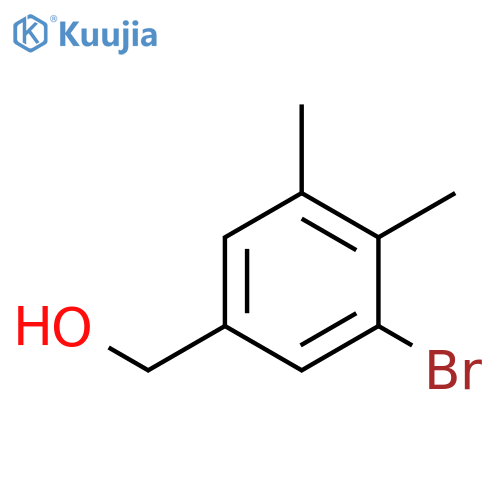

148254-61-9 structure

商品名:Benzenemethanol, 3-bromo-4,5-dimethyl-

Benzenemethanol, 3-bromo-4,5-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, 3-bromo-4,5-dimethyl-

- (3-bromo-4,5-dimethylphenyl)methanol

- SCHEMBL9369186

- 148254-61-9

-

- インチ: InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-4,11H,5H2,1-2H3

- InChIKey: HCSPJPKCADDDEW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 213.99933Da

- どういたいしつりょう: 213.99933Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

Benzenemethanol, 3-bromo-4,5-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1328842-1g |

(3-Bromo-4,5-dimethylphenyl)methanol |

148254-61-9 | 97% | 1g |

$960.0 | 2024-08-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01293389-1g |

(3-Bromo-4,5-dimethylphenyl)methanol |

148254-61-9 | 97% | 1g |

¥6755.0 | 2023-02-23 |

Benzenemethanol, 3-bromo-4,5-dimethyl- 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

148254-61-9 (Benzenemethanol, 3-bromo-4,5-dimethyl-) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Amadis Chemical Company Limited

(CAS:148254-61-9)Benzenemethanol, 3-bromo-4,5-dimethyl-

清らかである:99%

はかる:1g

価格 ($):864.0